molecular formula C20H24N2O2S B12044871 3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide

3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide

Cat. No.: B12044871
M. Wt: 356.5 g/mol
InChI Key: RLHOWHVHHMGIKE-BYICEURKSA-N
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Description

3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide is a complex organic compound with a unique structure that includes a bicyclic octane ring system, a thiophene ring, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The thiophene ring is introduced through a Friedel-Crafts alkylation reaction, and the benzamide group is attached via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scalable and compliant with regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

Types of Reactions

3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can yield the corresponding amine.

Scientific Research Applications

3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide involves its interaction with specific molecular targets, such as the κ-opioid receptor . This interaction can modulate various signaling pathways, leading to its observed biological effects. The compound acts as a selective antagonist at the κ-opioid receptor, which can influence pain perception and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide is unique due to its specific combination of structural features, including the thiophene ring and the benzamide group. This unique structure contributes to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

3-[[(1R,5S)-8-[(5-methylthiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]oxy]benzamide

InChI

InChI=1S/C20H24N2O2S/c1-13-5-8-19(25-13)12-22-15-6-7-16(22)11-18(10-15)24-17-4-2-3-14(9-17)20(21)23/h2-5,8-9,15-16,18H,6-7,10-12H2,1H3,(H2,21,23)/t15-,16+,18?

InChI Key

RLHOWHVHHMGIKE-BYICEURKSA-N

Isomeric SMILES

CC1=CC=C(S1)CN2[C@@H]3CC[C@H]2CC(C3)OC4=CC=CC(=C4)C(=O)N

Canonical SMILES

CC1=CC=C(S1)CN2C3CCC2CC(C3)OC4=CC=CC(=C4)C(=O)N

Origin of Product

United States

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